Chiauranib
Descripción general
Descripción
Chiauranib is a novel orally active multi-target inhibitor . It simultaneously inhibits the angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R . It has been used in trials studying the treatment of solid tumors .
Aplicaciones Científicas De Investigación
Treatment of Advanced Solid Tumors and Lymphoma : A Phase I study demonstrated Chiauranib's potential in treating patients with refractory advanced solid tumors and lymphoma. It showed an acceptable safety profile, favorable pharmacokinetics, and potential antitumor activity, leading to several ongoing phase Ib/II clinical studies (Sun et al., 2019).
Monotherapy for Small Cell Lung Cancer (SCLC) : An exploratory Phase 2 study focused on Chiauranib as a monotherapy for SCLC after two or more lines of previous therapy. The results indicated significant antitumor activity and good tolerance in patients, with plans for further clinical studies (Shi et al., 2021).
Selective Inhibition of Colorectal Cancer with KRAS Wild-Type : A study showed Chiauranib's efficacy in inhibiting cell proliferation and inducing apoptosis in KRAS wild-type colorectal cancer cells, highlighting its mechanism via the p53 signaling pathway (Yin et al., 2020).
Treatment of Transformed Follicular Lymphoma (t-FL) : Research suggested Chiauranib's potential as a treatment for t-FL. It was observed to inhibit tumor growth and migration, and induce apoptosis by altering the VEGFR2/ERK/STAT3 signaling pathway (Tang et al., 2022).
Inhibition of Acute Myeloid Leukemia (AML) Cell Growth : Chiauranib (CS2164) was found to be effective against AML, suppressing cell proliferation and inducing apoptosis through inhibition of the VEGFR2 pathway. This suggests its potential role in AML treatment (Deng et al., 2019).
Safety And Hazards
Chiauranib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In a phase I dose-escalation study, the most common treatment-related adverse events included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKWREZNORONDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chiauranib | |
CAS RN |
1256349-48-0 | |
Record name | Chiauranib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chiauranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibcasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.